3-(1-Adamantylamino)propan-1-ol hydrochloride
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Overview
Description
3-(1-Adamantylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C13H24ClNO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylamino)propan-1-ol hydrochloride typically involves the reaction of 1-adamantylamine with an appropriate propanol derivative. One common method includes the reaction of 1-adamantylamine with 3-chloropropanol in the presence of a base to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(1-Adamantylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Adamantylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, allowing the compound to effectively bind to its targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler derivative of adamantane with similar structural properties.
3-Amino-1-adamantanol: Another adamantane derivative with a hydroxyl group, used in similar applications.
1,3-Diaminoadamantane: A compound with two amino groups, offering different reactivity and applications.
Uniqueness
3-(1-Adamantylamino)propan-1-ol hydrochloride is unique due to its specific combination of the adamantyl group and the propanol moiety. This combination provides a balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(1-adamantylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14-15H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKJYUSLUFTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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